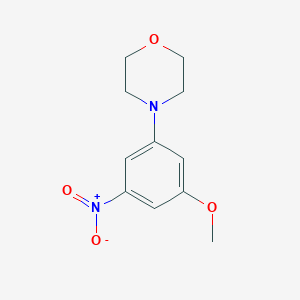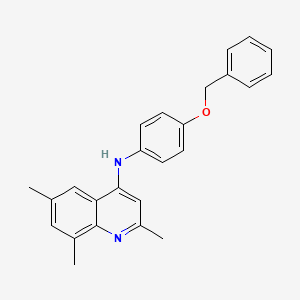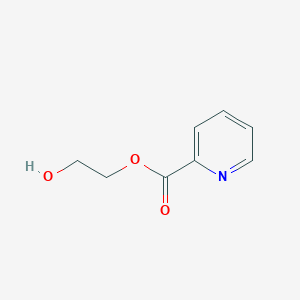
1-(4-Iodobenzyl)cyclopropanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Iodobenzyl)cyclopropanamine is an organic compound with the molecular formula C10H12IN. It is characterized by the presence of a cyclopropane ring attached to a benzyl group substituted with an iodine atom at the para position.
Vorbereitungsmethoden
The synthesis of 1-(4-Iodobenzyl)cyclopropanamine typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-iodobenzyl bromide.
Cyclopropanation: The 4-iodobenzyl bromide undergoes a cyclopropanation reaction with ethyl diazoacetate in the presence of a catalyst such as rhodium acetate.
Amine Formation: The resulting cyclopropane derivative is then subjected to a reductive amination reaction using ammonia or an amine source to form this compound.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product.
Analyse Chemischer Reaktionen
1-(4-Iodobenzyl)cyclopropanamine undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium azide or potassium cyanide.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding ketones or aldehydes. Reduction reactions can convert it into different amine derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling to form more complex molecules.
Wissenschaftliche Forschungsanwendungen
1-(4-Iodobenzyl)cyclopropanamine has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is studied for its potential biological activities, including interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and nanocomposites.
Wirkmechanismus
The mechanism of action of 1-(4-Iodobenzyl)cyclopropanamine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use .
Vergleich Mit ähnlichen Verbindungen
1-(4-Iodobenzyl)cyclopropanamine can be compared with other similar compounds such as:
1-(4-Bromobenzyl)cyclopropanamine: Similar structure but with a bromine atom instead of iodine.
1-(4-Chlorobenzyl)cyclopropanamine: Contains a chlorine atom in place of iodine.
1-(4-Fluorobenzyl)cyclopropanamine: Features a fluorine atom instead of iodine.
The uniqueness of this compound lies in the presence of the iodine atom, which can influence its reactivity and interactions in chemical and biological systems .
Eigenschaften
Molekularformel |
C10H12IN |
|---|---|
Molekulargewicht |
273.11 g/mol |
IUPAC-Name |
1-[(4-iodophenyl)methyl]cyclopropan-1-amine |
InChI |
InChI=1S/C10H12IN/c11-9-3-1-8(2-4-9)7-10(12)5-6-10/h1-4H,5-7,12H2 |
InChI-Schlüssel |
XJENRPIXRPNGRT-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1(CC2=CC=C(C=C2)I)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



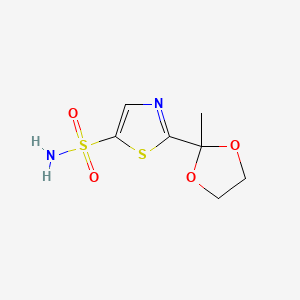
![2-Amino-1-(8-amino-2-azaspiro[4.5]decan-2-yl)ethanone](/img/structure/B13982404.png)




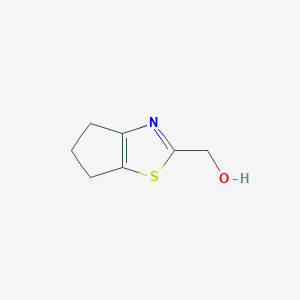
![Ethyl 7-isocyano-2,2-dimethyl-7-[(4-methylphenyl)sulfonyl]heptanoate](/img/structure/B13982449.png)

